

Validation of a new synthetic method for "2-Pentanol, 5-iodo-"

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Compound of Interest

Compound Name: 2-Pentanol, 5-iodo-

Cat. No.: B3058609

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A Comparative Guide to the Synthesis of 5-iodo-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel synthetic method for 5-iodo-2-pentanol against a conventional alternative. The performance of each method is evaluated based on key metrics such as reaction yield, purity, and complexity. Detailed experimental protocols and visual representations of the synthetic workflows are provided to facilitate understanding and replication.

Data Presentation

The following table summarizes the key performance indicators for the two synthetic methods, offering a clear comparison of their efficiency and practicality.

Parameter	New Synthetic Method (Hydroboration-Iodination)	Alternative Synthetic Method (from Tetrahydrofurfuryl Alcohol)
Starting Material	4-penten-2-ol	Tetrahydrofurfuryl alcohol
Key Steps	1. Hydroboration-Oxidation 2. Iodination	1. Hydrogenolysis 2. Selective Monotosylation 3. Iodination
Overall Yield (Estimated)	~75-85%	~40-50%
Purity (Estimated)	>98% (after chromatography)	>97% (after chromatography)
Reaction Time	~24-36 hours	~48-72 hours
Reagents & Complexity	Borane-THF, NaOH, H ₂ O ₂ , Iodine, PPh ₃ , Imidazole. Relatively straightforward two-step process.	H ₂ , Pt/C or other catalyst, TsCl, Pyridine, NaI. Multi-step process requiring careful control of stoichiometry for selective reactions.
Safety Considerations	Borane-THF is flammable and reacts with water. Use under inert atmosphere.	Hydrogenolysis requires a high-pressure reactor. Pyridine is toxic and flammable.

Experimental Protocols

New Synthetic Method: Hydroboration-Iodination of 4-penten-2-ol

This method provides a regioselective approach to the synthesis of 5-iodo-2-pentanol from a commercially available starting material.

Step 1: Hydroboration-Oxidation of 4-penten-2-ol to 1,4-Pantanediol

- A solution of 4-penten-2-ol (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere.
- A 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) (approximately 0.4 equivalents) is added dropwise, maintaining the temperature at 0-5 °C.

- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
- The reaction is carefully quenched by the slow addition of water.
- A 3 M aqueous solution of sodium hydroxide is added, followed by the dropwise addition of 30% hydrogen peroxide at a rate that maintains the reaction temperature below 40 °C.
- The mixture is stirred at room temperature for 1 hour and then extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1,4-pentanediol. The product is typically used in the next step without further purification.

Step 2: Iodination of 1,4-Pentanediol

- To a solution of the crude 1,4-pentanediol (1 equivalent) in dichloromethane are added triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents).
- The mixture is cooled to 0 °C, and iodine (1.2 equivalents) is added portion-wise.
- The reaction is stirred at room temperature for 12-18 hours.
- The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography on silica gel to afford 5-iodo-2-pentanol.

Alternative Synthetic Method: From Tetrahydrofurfuryl Alcohol

This multi-step method utilizes a readily available starting material derived from biomass.

Step 1: Hydrogenolysis of Tetrahydrofurfuryl Alcohol to 1,5-Pentanediol

- Tetrahydrofurfuryl alcohol and a platinum-on-carbon catalyst (Pt/C, 5 wt%) are placed in a high-pressure autoclave.[1][2][3][4]
- The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).
- The mixture is heated to 150-200 °C with stirring for 12-24 hours.
- After cooling to room temperature, the reactor is carefully depressurized.
- The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure.
- The crude 1,5-pentanediol is purified by distillation.

Step 2: Selective Monotosylation of 1,5-Pentanediol

- To a solution of 1,5-pentanediol (1 equivalent) in pyridine at 0 °C is added p-toluenesulfonyl chloride (TsCl) (0.9-1.0 equivalents) portion-wise to selectively tosylate the primary alcohol. [5][6][7][8][9]
- The reaction mixture is stirred at 0 °C for 4-6 hours.
- The reaction is quenched by the addition of cold water.
- The mixture is extracted with dichloromethane.
- The organic layer is washed with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
- The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to isolate the mono-tosylated product.

Step 3: Iodination of the Monotosylate

- The purified mono-tosylate (1 equivalent) is dissolved in acetone.
- Sodium iodide (3-5 equivalents) is added, and the mixture is heated to reflux for 12-24 hours.

- After cooling, the solvent is removed under reduced pressure.
- The residue is partitioned between water and diethyl ether.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography to yield 5-iodo-2-pentanol.

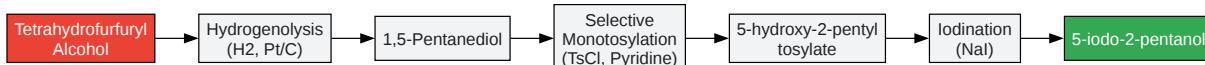
Visualizations

The following diagrams illustrate the workflows of the described synthetic methods.



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Caption: Workflow for the new synthetic method.



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Caption: Workflow for the alternative synthetic method.

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